Regadenoson is a selective agonist of the adenosine A2A receptor. [] It is classified as a coronary vasodilator due to its ability to induce dilation of coronary arteries. [] In scientific research, Regadenoson serves as a valuable tool for investigating various cardiovascular functions and exploring novel applications in areas such as blood-brain barrier modulation.
Regadenoson exerts its effects by selectively binding to and activating adenosine A2A receptors, which are primarily found in coronary arteries. [] This activation leads to vasodilation, increasing coronary blood flow. [] While Regadenoson displays a 10-fold lower affinity for the A1 receptor, its activation of this receptor can potentially cause atrioventricular block and bradycardia. []
Regadenoson is employed as a pharmacological stress agent in myocardial perfusion imaging (MPI). [, ] Its use in MPI stems from its ability to induce coronary vasodilation, allowing for the assessment of myocardial blood flow and the detection of coronary artery disease. [, ]
Researchers utilize Regadenoson to evaluate coronary microvascular function. [, ] By inducing coronary vasodilation, Regadenoson enables the measurement of myocardial perfusion reserve, a key indicator of microvascular health. [, ]
Regadenoson's ability to induce maximal coronary hyperemia makes it suitable for fractional flow reserve (FFR) measurement. [, , , ] FFR is a technique used to assess the severity of coronary artery stenosis. [, , , ]
Emerging research explores the potential of Regadenoson to transiently disrupt the blood-brain barrier (BBB). [, , ] This area of study holds promise for enhancing drug delivery to the central nervous system, particularly for treating brain tumors and other neurological disorders. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6